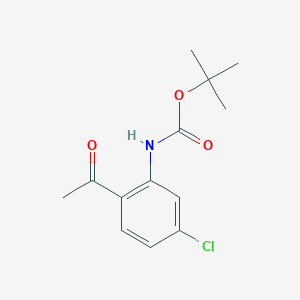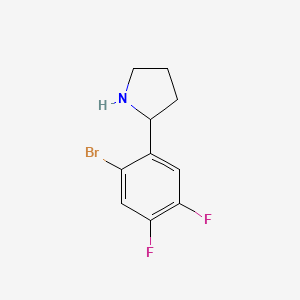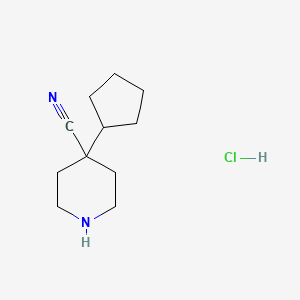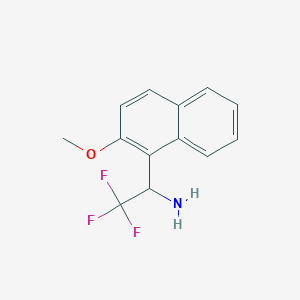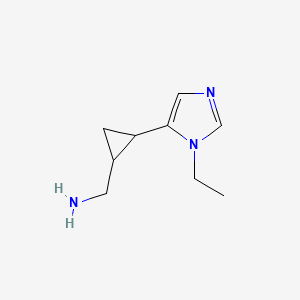
(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with an ethyl-substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives with altered electronic properties.
Substitution: Substituted imidazole derivatives with diverse functional groups.
科学的研究の応用
(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of (2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine
- Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness
(2-(1-Ethyl-1h-imidazol-5-yl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
[2-(3-ethylimidazol-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H15N3/c1-2-12-6-11-5-9(12)8-3-7(8)4-10/h5-8H,2-4,10H2,1H3 |
InChIキー |
ISXLLGVIQDFZBT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C2CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


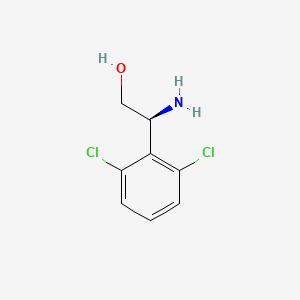
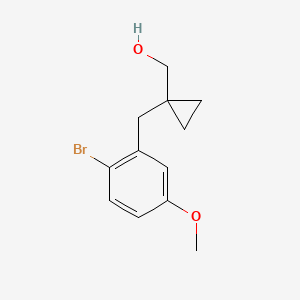
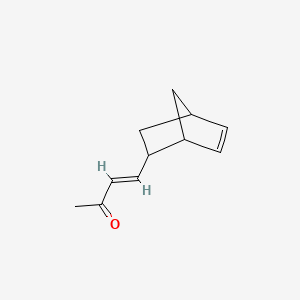
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
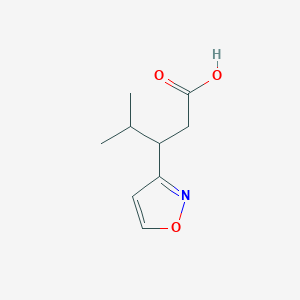
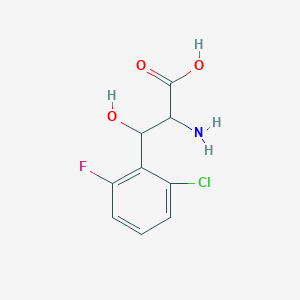
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
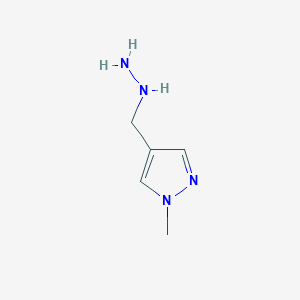
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
